Technical Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid
Technical Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid
An in-depth technical guide on 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (CAS 66340-51-0), structured for researchers and drug development professionals.
Advanced Intermediate for Beta-Lactam & Kinase Inhibitor Synthesis
Executive Summary
2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxy-alpha-oxobenzeneacetic acid) is a high-value electrophilic building block. It is primarily utilized in the synthesis of cephalosporin antibiotics and kinase inhibitors . Its alpha-keto acid moiety serves as a versatile "chemical handle," allowing for rapid diversification via condensation reactions (to form oximes or heterocycles) or reduction (to form mandelic acid derivatives).
This guide provides a validated technical framework for the synthesis, characterization, and downstream application of this compound, moving beyond basic data to offer process-level insights.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 66340-51-0 |
| IUPAC Name | 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid |
| Molecular Weight | 214.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa | ~2.5 (Carboxylic acid), ~-6 (Ketone protonation) |
| Stability | Hygroscopic; store under inert atmosphere (N₂) |
Synthetic Pathway (The "How")
The most robust industrial route to CAS 66340-51-0 is the Friedel-Crafts Acylation of 2-chloroanisole. This method is preferred over Grignard approaches due to higher atom economy and scalability.
Mechanism of Action
The reaction proceeds via the electrophilic attack of the oxalyl chloride-aluminum chloride complex on the para-position of the anisole ring. The methoxy group directs the acylation para to itself, while the chlorine atom at the meta position provides steric guidance, minimizing ortho-isomer formation.
Step-by-Step Protocol
Reagents:
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2-Chloroanisole (1.0 eq)
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Oxalyl Chloride (1.2 eq)
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Aluminum Chloride (AlCl₃, 1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
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HCl (1M) [Quenching]
Procedure:
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Activation: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ in dry DCM at 0°C.
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Acylating Agent Formation: Add oxalyl chloride dropwise. Stir for 15 min to form the active acylium complex.
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Addition: Add 2-chloroanisole dropwise, maintaining internal temperature <5°C. The solution will darken (deep red/orange) as the sigma-complex forms.
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Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (formation of polar spot) or HPLC.
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Hydrolysis (Critical Step): Cool the mixture to 0°C. Slowly pour the reaction mass into crushed ice/1M HCl. Caution: Exothermic gas evolution (HCl/CO).
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Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics and extract with sat. NaHCO₃ (3x).
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Acidification: Acidify the combined bicarbonate extracts with conc. HCl to pH 1–2. The product will precipitate.
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Purification: Filter the solid, wash with cold water, and recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane.
Visualizing the Synthesis
Caption: Figure 1. Friedel-Crafts synthesis workflow for 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.
Applications in Drug Discovery[7]
This intermediate is a "privileged structure" precursor. Its primary utility lies in two pathways:
A. Synthesis of Cephalosporin Side Chains (Oxime Ethers)
The alpha-keto group reacts rapidly with alkoxyamines (e.g., methoxyamine, t-butoxycarbonylmethoxyamine) to form oxime ethers .
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Relevance: These structures mimic the beta-lactamase resistance features found in 3rd and 4th generation cephalosporins (e.g., Cefmenoxime analogs).
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Reaction: Condensation in methanol/water at pH 4–5.
B. Synthesis of Heterocycles (Quinoxalines)
Condensation with 1,2-diamines (e.g., phenylenediamine) yields quinoxalinones, which are potent scaffolds for kinase inhibitors (e.g., P2X3 antagonists or serine/threonine kinase inhibitors).
Application Workflow
Caption: Figure 2. Divergent synthesis pathways utilizing the alpha-keto acid core.
Analytical Method (HPLC)
To ensure the integrity of the starting material before downstream use, the following HPLC method is recommended.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: Acetonitrile
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Gradient: 10% B to 90% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl conjugation)
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Retention Time: Expect elution ~12–14 min (compound is moderately lipophilic).
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May cause respiratory irritation (H335).
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Storage: Store at 2–8°C. Keep container tightly closed. Moisture sensitive.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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PubChem Compound Summary. 2-(3-Chloro-4-methoxyphenyl)acetic acid (Related Structure & Properties). National Center for Biotechnology Information. Link
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Friedel-Crafts Methodology. Reactions of oxalyl chloride with aromatic substrates.[3] ChemicalBook Technical Review. Link
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Antibiotic Synthesis Precursors. Synthesis of 2-t-butoxycarbonylmethoxyimino-2-(3-chloro-4-hydroxyphenyl)acetic acid.[4] PrepChem. Link
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Patent Literature. Process for preparation of methoxyphenylacetic acid derivatives. Google Patents (CN106554266B). Link
